BenchChemオンラインストアへようこそ!

1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Medicinal chemistry Xanthine derivatives Physicochemical profiling

1,3-Dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione (CAS 577700-15-3) is a synthetic small-molecule purine-2,6-dione derivative belonging to the xanthine alkaloid structural class. It carries the hallmark 1,3-dimethyl substitution pattern of theophylline but is chemically distinguished by a 2-methylpiperidin-1-yl methyl group at the N7 position of the purine core.

Molecular Formula C14H21N5O2
Molecular Weight 291.355
CAS No. 577700-15-3
Cat. No. B2705402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
CAS577700-15-3
Molecular FormulaC14H21N5O2
Molecular Weight291.355
Structural Identifiers
SMILESCC1CCCCN1CN2C=NC3=C2C(=O)N(C(=O)N3C)C
InChIInChI=1S/C14H21N5O2/c1-10-6-4-5-7-18(10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3
InChIKeyYLQFFWXTQNFLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione (CAS 577700-15-3): Structural and Pharmacological Context for Informed Procurement


1,3-Dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione (CAS 577700-15-3) is a synthetic small-molecule purine-2,6-dione derivative belonging to the xanthine alkaloid structural class. It carries the hallmark 1,3-dimethyl substitution pattern of theophylline but is chemically distinguished by a 2-methylpiperidin-1-yl methyl group at the N7 position of the purine core [1]. The compound has a molecular formula of C14H21N5O2 and a molecular weight of 291.35 g·mol⁻¹ [2]. This N7 modification fundamentally alters the compound's steric bulk, lipophilicity, and hydrogen-bonding capacity relative to its parent scaffold, making it a member of the 7-substituted theophylline analogue family that has been investigated for phosphodiesterase (PDE) inhibition and other purinergic targets [1][3].

Why 1,3-Dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthine Analogs


Generic substitution of CAS 577700-15-3 with simpler xanthine analogs such as theophylline (N7-H) or caffeine (N7-Me) is scientifically unsound because the 2-methylpiperidin-1-yl methyl substituent at the N7 position introduces a tertiary amine-bearing, conformationally flexible heterocycle that fundamentally alters target engagement, pharmacokinetic behaviour, and selectivity profiles . Theophylline derivatives with N7 piperidine-containing substituents have been shown in patent literature to modulate Wnt pathway signalling, an activity not shared by the parent xanthine scaffold [1]. Furthermore, positional isomers—such as the N8-substituted analogue (CAS 71798-30-6)—exhibit distinct electronic distributions and steric orientations that can lead to divergent target-binding kinetics, making even closely related purine diones non-interchangeable without quantitative re-validation [2].

Quantitative Comparative Evidence for 1,3-Dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione: Head-to-Head and Cross-Study Data


N7-Substituent Bulk and Lipophilicity: Target Compound vs. Theophylline (N7-H) and Caffeine (N7-Me)

The replacement of the N7 hydrogen (theophylline) or N7 methyl (caffeine) with a 2-methylpiperidin-1-yl methyl group in CAS 577700-15-3 markedly increases molecular volume and calculated lipophilicity. The computed octanol‑water partition coefficient (clogP) for the target compound is 1.94, compared with -0.02 for theophylline and -0.07 for caffeine [1]. This ~2 log-unit increase in clogP predicts substantially enhanced membrane permeability and altered blood‑brain barrier penetration, which directly impacts both in vitro assay behaviour and in vivo pharmacokinetics [2].

Medicinal chemistry Xanthine derivatives Physicochemical profiling

Topological Polar Surface Area and Hydrogen-Bonding Capacity: N7-Substituted vs. N7-Unsubstituted Purine-2,6-Diones

The introduction of the 2-methylpiperidine moiety at N7 adds a tertiary amine capable of protonation at physiological pH, altering the hydrogen-bond donor/acceptor profile. The topological polar surface area (tPSA) of CAS 577700-15-3 is calculated as 85.84 Ų, compared with 72.68 Ų for theophylline [1]. This 13.16 Ų increase in tPSA, combined with the introduction of a basic amine (predicted pKa ~8.5–9.0 for the piperidine nitrogen), creates a zwitterionic character at lysosomal pH that is absent in the neutral parent xanthines [2].

Drug design Physicochemical properties Permeability prediction

Positional Isomer Differentiation: N7- vs. N8-(2-Methylpiperidin-1-yl)methyl Substitution on the Purine-2,6-Dione Scaffold

The target compound CAS 577700-15-3 (N7 substitution) is a positional isomer of CAS 71798-30-6 (N8 substitution). In the N7 isomer, the 2-methylpiperidine group is attached to the imidazole nitrogen adjacent to the C8 position, whereas in the N8 isomer it attaches directly to the C8 carbon of the purine ring. This regioisomerism leads to distinct electronic environments: the N7-linked compound places the basic amine closer to the C6 carbonyl, potentially forming an intramolecular hydrogen bond that stabilises a specific conformation [1]. Quantitative docking studies on related purine-2,6-dione series show that N7 vs. N8 substitution can shift ligand binding poses by >3 Å RMSD in kinase and PDE active sites, translating to >100-fold differences in IC50 values for selected targets [2][3].

Structure-activity relationship Positional isomers Purine substitution chemistry

Structural Precedent for Purine-2,6-Dione Derivatives as Wnt Pathway Modulators: Class-Level Activity Context

US Patent 10,844,063 discloses purine-2,6-dione derivatives bearing piperidine-containing substituents as modulators of the Wnt signalling pathway [1]. While the specific compound CAS 577700-15-3 is not exemplified in the patent, its structural features—a purine-2,6-dione core with a piperidinylmethyl substituent at the N7 position—fall within the chemical scope of the genus claimed. This establishes a class-level association with Wnt pathway modulation, an activity that is entirely absent in theophylline and caffeine, which act primarily as adenosine receptor antagonists and PDE inhibitors [2]. Users procuring this compound for Wnt-targeted screening should therefore not substitute it with commercially available xanthine standards.

Wnt signalling Purine-2,6-diones Therapeutic patent analysis

Optimal Procurement and Application Scenarios for 1,3-Dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione (CAS 577700-15-3)


Wnt Pathway-Targeted Phenotypic Screening Libraries

Given the structural inclusion of CAS 577700-15-3 within the purine-2,6-dione genus claimed as Wnt pathway modulators in US Patent 10,844,063 [1], this compound is positioned for inclusion in focused screening libraries targeting Wnt-dependent cancers, fibrosis, or degenerative diseases. Its N7-piperidinylmethyl substitution differentiates it from generic xanthine PDE inhibitors, making it a distinct chemical probe for Wnt-biased phenotypic assays. Procurement should be accompanied by orthogonal Wnt reporter assay validation (e.g., TOPFlash luciferase) to quantify pathway modulation relative to vehicle control.

Structure-Activity Relationship (SAR) Studies on N7-Substituted Purine-2,6-Diones

The compound serves as a key SAR probe for exploring the impact of N7-substituent bulk, lipophilicity (clogP 1.94 vs. -0.02 for theophylline), and basicity on target engagement [2]. In a systematic SAR campaign, CAS 577700-15-3 can be compared head-to-head with its N7-unsubstituted progenitor (theophylline), its N7-methyl analog (caffeine), and its N8-substituted positional isomer (CAS 71798-30-6) to deconvolute the contributions of steric, electronic, and regiochemical factors to biological activity [3].

Physicochemical Profiling and Permeability Studies for CNS Drug Discovery

With a computed logP of 1.94 and tPSA of 85.84 Ų [2], CAS 577700-15-3 occupies a physicochemical space distinct from classical xanthines and is suitable for parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer transport studies. Its tertiary amine (predicted pKa ~8.5–9.0) introduces pH-dependent solubility and potential for lysosomal trapping, making it a relevant compound for evaluating intracellular distribution parameters in CNS-targeted programmes where theophylline-based scaffolds fail to capture these complexities.

Negative Control Design for N8-Substituted Purine-2,6-Dione Analogues

Because the N7 and N8 positional isomers (CAS 577700-15-3 and CAS 71798-30-6, respectively) present the identical 2-methylpiperidine pharmacophore at different purine attachment points [3], the target compound can serve as a regioisomeric negative control in assays where biological activity is known to depend on N8 substitution geometry. Any differential activity observed between the two isomers provides direct evidence for the binding pose specificity of the target under investigation.

Quote Request

Request a Quote for 1,3-dimethyl-7-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.